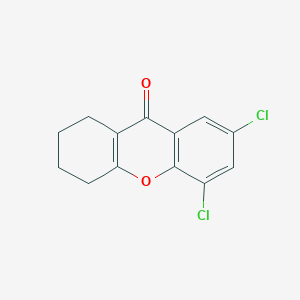

5,7-dichloro-1,2,3,4-tetrahydro-9H-xanthen-9-one

Description

5,7-Dichloro-1,2,3,4-tetrahydro-9H-xanthen-9-one is a halogenated xanthone derivative characterized by a partially saturated tetracyclic structure. Its core consists of a xanthenone scaffold (a tricyclic aromatic system) with a cyclohexane ring fused at positions 1–4, introducing conformational flexibility. This compound is primarily reported as a synthetic intermediate in the preparation of pharmaceuticals, such as Lifitegrast, where its tetrahydroisoquinoline analog is a key structural component .

Properties

IUPAC Name |

5,7-dichloro-1,2,3,4-tetrahydroxanthen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O2/c14-7-5-9-12(16)8-3-1-2-4-11(8)17-13(9)10(15)6-7/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJBPBAHYCPAAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)C3=C(O2)C(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00300219 | |

| Record name | 5,7-dichloro-1,2,3,4-tetrahydro-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5928-19-8 | |

| Record name | NSC135404 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,7-dichloro-1,2,3,4-tetrahydro-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with 2,4-dichlorophenol and β-ketoester derivatives under acidic conditions. In a representative procedure:

-

Condensation : 2,4-Dichlorophenol reacts with ethyl acetoacetate in the presence of concentrated sulfuric acid at 0–5°C to form a keto-ester intermediate.

-

Cyclization : The intermediate undergoes intramolecular Friedel-Crafts acylation at 120–130°C, facilitated by polyphosphoric acid (PPA), to yield the tetrahydroxanthenone scaffold.

The reaction’s regioselectivity is governed by the electron-donating effects of the phenolic oxygen and the directing nature of the chloro substituents. The 5- and 7-chloro groups orient the acylating agent to the meta positions relative to the oxygen atom, ensuring proper ring closure.

Optimization Challenges

-

Acid Catalysts : Early methods used stoichiometric PPA, generating corrosive waste. Modern adaptations replace PPA with zeolite-based solid acids, improving sustainability.

-

Yield Limitations : The classical route achieves 45–55% yield due to competing side reactions, including over-acylation and dimerization.

Modern Multi-Step Synthesis via Baker–Venkataraman Rearrangement

A 2016 publication in Pure and Applied Chemistry outlines a modular approach to arylxanthenones, adaptable to 5,7-dichloro derivatives. This method emphasizes regiocontrol and scalability.

Synthesis of 2′-Hydroxy-3,5-dichloroacetophenone

The starting material, 2′-hydroxy-3,5-dichloroacetophenone, is prepared via Friedel-Crafts acylation of 1,3-dichlorophenol with acetic anhydride in the presence of boron trifluoride etherate (BF₃·Et₂O) at 50°C (yield: 78%).

Baker–Venkataraman Rearrangement

The acetophenone undergoes base-catalyzed rearrangement:

-

Acetylation : The hydroxyl group is acetylated using acetic anhydride and pyridine.

-

Rearrangement : Treatment with potassium hydroxide in ethanol converts the acetylated product into a 1,3-diketone intermediate.

-

Cyclodehydration : The diketone is cyclized using p-toluenesulfonic acid (p-TSA) in toluene under reflux, yielding 2-methyl-4H-chromen-4-one (yield: 65%).

Aldol Condensation and Electrocyclization

-

Aldol Addition : The chromenone reacts with cinnamaldehyde derivatives in sodium ethoxide, forming 2-[(1E,3E)-4-arylbuta-1,3-dien-1-yl]-4H-chromen-4-ones.

-

Electrocyclization : Heating the diene-chromenone adduct in 1,2,4-trichlorobenzene (1,2,4-TCB) with catalytic iodine induces a 6π-electrocyclization, forming the tetrahydroxanthenone core (yield: 70%).

-

Oxidation : Semi-oxidized intermediates are treated with acetic acid/sulfuric acid to aromatize the system, yielding the final product (overall yield: 35–40%).

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

5,7-dichloro-1,2,3,4-tetrahydro-9H-xanthen-9-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under appropriate conditions.

Major Products Formed

Oxidation: Formation of dichloroquinones.

Reduction: Formation of 5,7-dichloro-1,2,3,4-tetrahydro-9H-xanthen-9-ol.

Substitution: Formation of various substituted xanthene derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that xanthenone derivatives, including 5,7-dichloro-1,2,3,4-tetrahydro-9H-xanthen-9-one, exhibit significant anticancer activity. A study demonstrated that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. These findings suggest potential applications in developing novel anticancer agents.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. In vitro tests showed effectiveness against various bacterial strains, making it a candidate for further exploration as an antimicrobial agent. Its mechanism of action appears to involve disrupting bacterial cell membranes.

Materials Science

Fluorescent Dyes

this compound is being investigated as a fluorescent dye due to its ability to emit light upon excitation. This property is useful in applications such as bioimaging and labeling in biological studies. The compound's fluorescence characteristics can be tailored by modifying its chemical structure.

Polymer Composites

In materials science, this compound has been incorporated into polymer matrices to enhance their optical properties. Research indicates that adding xanthenone derivatives can improve the mechanical and thermal stability of polymers while providing unique optical functionalities.

Analytical Chemistry

Chromatographic Applications

The compound is utilized in chromatography as a standard reference material due to its well-defined chemical structure and stability. It aids in the calibration of analytical instruments and ensures accuracy in quantitative analyses.

Spectroscopic Studies

this compound has been employed in spectroscopic studies to explore molecular interactions and dynamics. Its distinct spectral features allow researchers to investigate various chemical environments and reactions.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5,7-dichloro-1,2,3,4-tetrahydro-9H-xanthen-9-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Halogenation Effects

Chlorinated Xanthones :

- 3,6-Dichloro-9H-xanthen-9-one (C₁₃H₈Cl₂O₂) : This fully aromatic analog has chlorine atoms at positions 3 and 4. The absence of a saturated ring results in a planar structure, enhancing π-π stacking interactions with biological targets. It is used in structural studies but lacks reported pharmacological activity .

- 5,7-Dichloro-1,3-dihydroxy-9H-xanthen-9-one (C₁₃H₈Cl₂O₄) : Chlorines at 5 and 7 are complemented by hydroxyl groups at 1 and 3. The hydroxyls increase solubility in polar solvents, while the chlorines contribute to microbial degradation resistance. This compound exhibits relevance in bioremediation due to its persistence and role as a primer for dechlorination .

Hydroxylated and Methoxylated Xanthones :

- The hydroxyl group at position 5 may facilitate hydrogen bonding with enzymes like lipoxygenase .

- 3,6-Dimethoxy-9H-xanthen-9-one (C₁₅H₁₂O₄) : Methoxy groups at 3 and 6 enhance metabolic stability compared to hydroxylated analogs. Such derivatives are often explored for their antioxidant properties .

Ring Saturation and Conformational Flexibility

- Binding Affinity: The non-planar structure may reduce interactions with flat binding pockets but improve fit in flexible enzymatic sites.

- Stability : Saturated rings are less prone to oxidative degradation compared to fully aromatic systems, enhancing shelf-life in pharmaceutical formulations .

Data Tables

Table 1. Structural and Functional Comparison of Key Xanthone Derivatives

Biological Activity

5,7-dichloro-1,2,3,4-tetrahydro-9H-xanthen-9-one (CAS Number: 5928-19-8) is a compound of significant interest due to its potential biological activities, particularly in the realm of anticancer research. This article delves into its biological activity, synthesizing findings from various studies and reviews.

- Molecular Formula : C13H10Cl2O2

- Molecular Weight : 269.123 g/mol

- Appearance : Solid (specific appearance not detailed in sources)

- Density : 1.45 g/cm³

- Boiling Point : 415.6 °C at 760 mmHg

- Flash Point : 177.9 °C

The biological activity of this compound has been attributed to several mechanisms:

-

Anticancer Activity :

- It exhibits cytotoxic effects on various cancer cell lines. Research indicates that xanthone derivatives can induce apoptosis in tumor cells by modulating signaling pathways involved in cell survival and proliferation .

- A study highlighted that xanthone compounds selectively inhibit the growth of human tumor cell lines, demonstrating potential as therapeutic agents against cancer .

-

Inhibition of Enzymatic Activity :

- The compound has shown inhibitory activity against specific phosphatases, which are critical in various signaling pathways associated with cancer progression . For instance, it has been noted to act as a competitive inhibitor against protein tyrosine phosphatases (PTPs), which play a role in cancer cell signaling.

Study on Anticancer Activity

A comprehensive review on xanthone derivatives noted that compounds similar to this compound demonstrated significant anticancer properties through various mechanisms:

| Compound | IC50 (µM) | Cancer Type | Mechanism |

|---|---|---|---|

| XWJ24 | 0.6 | Breast | PTP inhibition |

| Compound A | 1.7 | Colon | Apoptosis induction |

| Compound B | 0.49 | Lung | Cell cycle arrest |

These findings suggest that the compound could be further explored for its potential as an anticancer agent.

In Vivo Studies

In vivo studies have also been conducted to assess the pharmacokinetics and bioavailability of this compound. For example:

- A study involving animal models demonstrated that after administration of a specific dosage (30 mg/kg), the compound exhibited a bioavailability of approximately 10% . This suggests that while the compound may have promising effects in vitro, its effectiveness in vivo may be limited by absorption and metabolism.

Q & A

Q. What are the common synthetic routes for preparing 5,7-dichloro-1,2,3,4-tetrahydro-9H-xanthen-9-one, and what key reaction parameters influence yield?

Methodological Answer:

- Start with acid-catalyzed cyclization of polyhydroxybenzophenone derivatives (e.g., 2,2',4,4'-tetrahydroxybenzophenone) to form the xanthenone core.

- Introduce chloro substituents via selective alkylation or halogenation steps under controlled temperatures (50–80°C).

- Optimize Grignard reagent addition (e.g., o-tolylmagnesium bromide) to ensure regioselectivity at the C9 position.

- Key parameters: reaction time, temperature, catalyst concentration (e.g., H₂SO₄ for cyclization), and inert atmosphere for moisture-sensitive steps .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

- Store solid compounds at -20°C in airtight, light-resistant containers to prevent photodegradation.

- Prepare stock solutions in anhydrous DMF or DMSO (1–2 mg/mL) due to limited solubility in aqueous buffers or ethanol .

- Avoid prolonged exposure to oxygen or humidity by using vacuum-drying techniques and argon-filled gloveboxes for sensitive reactions .

Q. What spectroscopic and chromatographic methods are recommended for structural confirmation of this compound?

Methodological Answer:

- Use ¹H/¹³C NMR to verify the tetrahydro ring system and chloro substituents (e.g., δ 2.5–3.5 ppm for methylene protons).

- High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ or [M-H]⁻ modes).

- Compare retention times in HPLC with structurally analogous xanthenones (e.g., 1,3,6,7-tetrahydroxyxanthone derivatives) to confirm purity .

Advanced Research Questions

Q. How can researchers resolve conflicting data on the compound’s reactivity in different solvent systems?

Methodological Answer:

- Conduct systematic solvent polarity studies (e.g., using Kamlet-Taft parameters) to correlate solvation effects with reaction rates.

- Employ split-plot experimental designs to isolate variables (e.g., temperature, solvent dielectric constant) and identify dominant factors .

- Validate findings with computational models (e.g., DFT calculations for solvation energies) .

Q. What strategies validate the environmental fate predictions of this compound in ecotoxicological studies?

Methodological Answer:

- Combine laboratory-scale biodegradation assays (e.g., OECD 301F) with LC-MS/MS to track degradation products.

- Use QSAR (Quantitative Structure-Activity Relationship) models to predict bioaccumulation potential based on logP and molecular weight.

- Cross-reference results with field studies on analogous chlorinated xanthenones to assess real-world persistence .

Q. How does redox cycling during synthesis impact the compound’s electronic properties?

Methodological Answer:

- Perform cyclic voltammetry to characterize redox potentials and electron-withdrawing effects of chloro substituents.

- Compare UV-Vis spectra before and after redox steps (e.g., using NaBH₄ reduction followed by I₂ re-oxidation) to track conjugation changes.

- Correlate findings with theoretical frameworks on xanthene-based fluorophores .

Q. How can this compound be integrated into a theoretical framework for photophysical studies?

Methodological Answer:

- Link experimental data (e.g., fluorescence quantum yield) to computational models of excited-state dynamics (e.g., TD-DFT).

- Design experiments based on xanthene photophysics theories , such as the role of substituents in altering π→π* transitions .

- Validate hypotheses using time-resolved spectroscopy to measure triplet-state lifetimes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values for this compound?

Methodological Answer:

- Standardize solubility tests using OECD 105 guidelines (shake-flask method) under controlled pH and temperature.

- Compare results across multiple solvents (DMF, DMSO, ethanol) using UV-Vis spectrophotometry for quantification.

- Investigate polymorphic forms via X-ray crystallography , as crystal packing can drastically alter solubility .

Methodological Validation

Q. What steps ensure reproducibility when scaling up synthetic procedures for this compound?

Methodological Answer:

- Document critical quality attributes (CQAs) such as intermediate purity (>95% by HPLC) and reaction exotherms.

- Use design of experiments (DoE) to identify scale-sensitive parameters (e.g., stirring rate, heat transfer).

- Validate batches with accelerated stability studies (40°C/75% RH for 1 month) to ensure consistency .

Theoretical and Conceptual Frameworks

Q. How can this compound’s bioactivity be contextualized within existing pharmacological models?

Methodological Answer:

- Map its structure to known xanthone pharmacophores (e.g., antioxidant or antitumor activity via radical scavenging).

- Use molecular docking to predict interactions with target proteins (e.g., cytochrome P450 enzymes).

- Test hypotheses in cell-based assays (e.g., ROS inhibition in cancer lines) and correlate with computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.